![molecular formula C24H19N3O3S B2818708 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896839-98-8](/img/structure/B2818708.png)
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimido[4,5-b]quinoline derivative. Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential biological activities . They contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a quinoline, which is a fused ring compound containing a benzene ring and a pyridine ring.
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized through multi-component reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . The reaction can be catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), a basic and inexpensive catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Methodology : A series of pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to the mentioned chemical, were synthesized using a three-component cyclocondensation. This method involves a water medium and is significant for producing analogs of interest for biological screening (Hovsepyan et al., 2018).
Molecular Structure Analysis : Computational and experimental studies on benzo[g]pyrimido[4,5-b]quinoline derivatives, closely related to the target compound, revealed insights into their molecular structure. These studies utilized techniques like FT-IR, NMR, GC-MS, and X-ray crystal diffraction to understand the geometry and thermodynamic features (Trilleras et al., 2017).
Chemical Properties and Reactions
Geometrical Changes in Flavoenzyme Models : Research on a compound structurally similar to the target chemical showed that its conjugated bonds, which participate in redox reactions, change significantly due to hydrogen bonding at the pyrimidine ring. This has implications for understanding flavoenzyme models (Kawai et al., 1996).
Oxidation Properties : Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin), structurally similar to the queried compound, was found to oxidize amines under aqueous conditions to produce carbonyl compounds. This oxidation process could be recycled, offering over 100% yield based on the 5-deazaflavin (Yoneda et al., 1979).
Potential Applications in Materials Science
- Photovoltaic Applications : Studies on polymers based on benzodithiophene and quinoxaline, which are structurally analogous to the target compound, showed that increasing the conjugation in the quinoxaline unit can significantly enhance the performance of polymer solar cells. This highlights the potential of such compounds in photovoltaic applications (Hu et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAXFFLOCCHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)
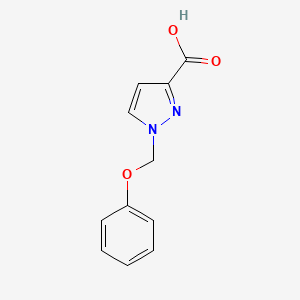
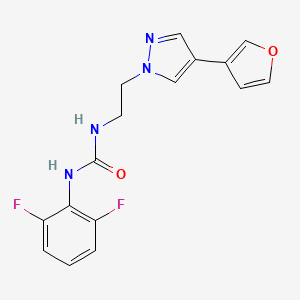

![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)
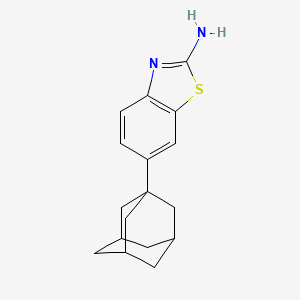
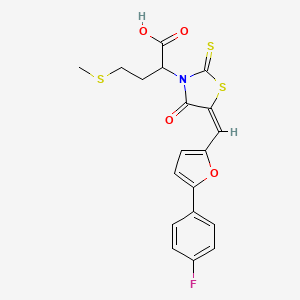

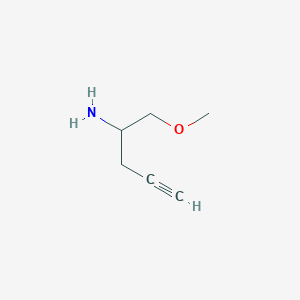

![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)